molecular formula C12H15NO4 B14865993 2-acetamido-3-(2-methoxyphenyl)propanoic Acid

2-acetamido-3-(2-methoxyphenyl)propanoic Acid

Cat. No.: B14865993
M. Wt: 237.25 g/mol
InChI Key: HIIMEBOPSYIMOU-UHFFFAOYSA-N
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Description

2-acetamido-3-(2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of an acetamido group, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(2-methoxyphenyl)propanoic acid typically involves the acylation of 3-(2-methoxyphenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-acetamido-3-(2-methoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamido-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetamido-3-(2-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-acetamido-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(14)13-10(12(15)16)7-9-5-3-4-6-11(9)17-2/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

HIIMEBOPSYIMOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

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